trans-Cyclooctene
Overview
Description
trans-Cyclooctene: is a cyclic hydrocarbon with the molecular formula C8H14 . It is characterized by a strained eight-membered ring structure with a trans double bond, which imparts significant reactivity. This compound is a colorless liquid with a disagreeable odor and is known for its unique planar chirality .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hofmann Elimination Reaction: The first preparatory synthesis of trans-cyclooctene was achieved by Arthur C. Cope using a Hofmann elimination reaction of N,N,N-trimethylcyclooctylammonium iodide.
Photoisomerization: Another method involves the photoisomerization of cis-cyclooctene to this compound using a low-cost flow photoreactor.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of flow photoreactors for large-scale synthesis is a promising approach due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Inverse Electron-Demand Diels–Alder Reaction: trans-Cyclooctene undergoes inverse electron-demand Diels–Alder reactions with tetrazines, forming dihydropyridazine isomers which further oxidize to pyridazine.
Bioorthogonal Reactions: It is highly reactive in bioorthogonal reactions, particularly with tetrazines, making it a valuable tool in chemical biology.
Common Reagents and Conditions:
Tetrazines: Used in inverse electron-demand Diels–Alder reactions.
Silver Nitrate: Used to selectively trap the trans isomer during synthesis.
Major Products:
Pyridazine Derivatives: Formed from the reaction with tetrazines.
Scientific Research Applications
Chemistry:
Bioconjugation: trans-Cyclooctene is used for precise labeling and manipulation of biomolecules in chemical biology.
Biology:
Radiolabeling: Employed in the radiolabeling of peptides and other biomolecules for pretargeted nuclear imaging and therapy.
Medicine:
Targeted Cancer Therapy: Utilized in a “click-to-release” approach to selectively deliver therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing off-target effects.
Industry:
Drug Delivery Systems: Used in the development of advanced drug delivery systems due to its bioorthogonal reactivity.
Mechanism of Action
The primary mechanism of action for trans-cyclooctene involves its reactivity in inverse electron-demand Diels–Alder reactions with tetrazines. This reaction forms a stable covalent bond, enabling the precise targeting and manipulation of biomolecules. In targeted cancer therapy, this compound-modified cytotoxic protodrugs are captured locally by a biopolymer through this reaction, followed by conversion to the active drug directly at the tumor site .
Comparison with Similar Compounds
cis-Cyclooctene: The cis isomer of cyclooctene, which is less reactive in bioorthogonal reactions compared to the trans isomer.
Uniqueness: trans-Cyclooctene is unique due to its high reactivity in inverse electron-demand Diels–Alder reactions, making it a valuable tool in bioorthogonal chemistry. Its planar chirality and strained ring structure contribute to its distinct reactivity profile .
Properties
IUPAC Name |
cyclooctene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C/CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316275 | |
Record name | trans-Cyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-89-5 | |
Record name | trans-Cyclooctene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Cyclooctene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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